InChI=1S/C11H13NO4/c13-10(14)6-9(11(15)16)12-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H,13,14)(H,15,16)
.
N-Benzyl-DL-aspartic acid can be synthesized through various chemical methods. It falls under the classification of amino acid derivatives, specifically those modified with aromatic groups. The presence of the benzyl group affects its solubility and interaction with biological targets compared to other derivatives like N-Methyl-DL-aspartic acid or N-Acetyl-DL-aspartic acid.
The synthesis of N-Benzyl-DL-aspartic acid can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound while optimizing for yield and purity.
N-Benzyl-DL-aspartic acid features a structure where a benzyl group (C₇H₇) is attached to the nitrogen atom of the aspartic acid backbone. The molecular structure can be represented as follows:
The presence of the benzyl group alters the sterics and electronics of the molecule, which can significantly affect its interactions with biological systems.
N-Benzyl-DL-aspartic acid participates in various chemical reactions typical for amino acids, including:
These reactions are essential for synthesizing other derivatives and exploring potential applications in medicinal chemistry.
While N-Benzyl-DL-aspartic acid itself may not have a specific mechanism of action due to being an intermediate compound, its derivatives are studied for their biological activities. Research indicates that compounds derived from N-Benzyl-DL-aspartic acid may interact with neurotransmitter receptors, particularly glutamate receptors, influencing excitatory signaling pathways in the nervous system. This interaction can modulate receptor activity, potentially impacting various physiological responses.
N-Benzyl-DL-aspartic acid exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in scientific research.
N-Benzyl-DL-aspartic acid has potential applications across several fields:
Research into N-Benzyl-DL-aspartic acid continues to evolve, particularly regarding its interactions within biological systems and potential therapeutic uses .
The strategic N-alkylation of amino acids emerged in the early 20th century as a pivotal method for modulating peptide stability and bioavailability. N-Benzylation, specifically, aimed to shield the reactive amino group during peptide synthesis while introducing aromatic character that could influence biological interactions. N-Benzyl-DL-aspartic acid—a racemic mixture of aspartic acid derivatives benzylated at the nitrogen atom—was first synthesized through nucleophilic substitution reactions. In these early approaches, DL-aspartic acid reacted with benzyl halides (e.g., benzyl chloride or bromide) under alkaline conditions. This facilitated the displacement of the halide ion by the amino group’s nitrogen atom, yielding the N-benzylated product [2] [4].
A significant limitation of this method was the lack of stereocontrol, inherently producing racemic N-Benzyl-DL-aspartic acid due to aspartic acid’s chiral α-carbon. Alternative routes exploited activated esters or anhydrides of aspartic acid. For example, diethyl sodium phthalimidomalonate—a precursor used in general amino acid synthesis—underwent benzylation followed by hydrolysis and decarboxylation to generate the target compound. These methods, while reliable, faced challenges in regioselectivity, as aspartic acid’s β-carboxyl group could also participate in side reactions, reducing overall yield [2] [4]. Industrial-scale production later adopted catalytic methods, though initial syntheses relied on stoichiometric reagents. The compound’s racemic nature confined its early applications to biochemical studies of amino acid transport and enzyme inhibition, where stereospecificity was noncritical [4].
Table 1: Early Synthetic Methods for N-Benzyl-DL-Aspartic Acid
Method | Key Reagents | Reaction Conditions | Yield | Limitations |
---|---|---|---|---|
Alkaline Alkylation | DL-Aspartic acid, Benzyl bromide | Aqueous NaOH, 0-5°C | 40-50% | Low regioselectivity |
Phthalimidomalonate Route | Diethyl phthalimidomalonate, Benzyl halide | Ethanol, reflux; then HBr/AcOH | 60-70% | Multi-step, requires decarboxylation |
Reductive Amination | Benzaldehyde, DL-Aspartic acid | NaBH₄, Methanol | 30-40% | Competitive imine formation |
The demand for enantiopure N-benzylated amino acids in pharmaceutical research (e.g., for protease inhibitors or chiral ligands) drove innovations in asymmetric synthesis. Racemic N-Benzyl-DL-aspartic acid served as a starting material for resolution—a process separating racemates into enantiomers—rather than direct asymmetric construction. Classical resolution involved diastereomeric salt formation; the racemic acid was treated with an enantiopure base (e.g., brucine or quinidine), producing two distinct salts with differing solubilities. Crystallization then isolated one diastereomer, which was acidified to release the desired enantiomer [5].
A breakthrough emerged in the 1960s with chiral auxiliaries. Liwschitz and Singerman (1966) achieved the first asymmetric synthesis of N-Benzyl-D-aspartic acid using D-α-methylbenzylamine as a resolving agent. Their method comprised two stages:
Enzymatic resolutions later offered greener alternatives. Proteases like subtilisin or immobilized aspartases selectively hydrolyzed one enantiomer of N-Benzyl-DL-aspartic acid esters, leaving the other intact. This approach achieved enantiomeric excesses (ee) >90% but required optimization of pH, temperature, and solvent systems to maintain enzyme activity [5] [6]. Despite advances, industrial-scale asymmetric synthesis remains challenged by cost and complexity, with racemic N-Benzyl-DL-aspartic acid still utilized where chirality is irrelevant (e.g., polymer precursors for polyaspartic acid) [2] [4].
Table 2: Asymmetric Methods for Enantiopure N-Benzyl-Aspartic Acid
Method | Chiral Selector/Catalyst | Key Step | Enantiomeric Excess (ee) |
---|---|---|---|
Diastereomeric Salt Formation | Quinidine | Selective crystallization | 70-80% |
Chiral Auxiliary (Liwschitz, 1966) | D-α-Methylbenzylamine | Michael addition to maleamate | 85-90% |
Enzymatic Hydrolysis | Subtilisin | Kinetic resolution of esters | 90-95% |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7